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Compound of Interest

Compound Name: 3-Propylphenol

Cat. No.: B1220475

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data of 3-Propylphenol, providing essential structural information for
researchers, scientists, and professionals in drug development.

This technical guide offers a comprehensive overview of the spectroscopic data for 3-
Propylphenol (CoH120), a significant organic compound in various research and industrial
applications. The following sections detail the characteristic signals and fragments observed in
IH NMR, 8C NMR, IR, and MS analyses, presented in clearly structured tables for ease of
comparison. Furthermore, detailed experimental protocols for acquiring this data are provided,
alongside a visual representation of the general analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the proton (*H) and
carbon-13 (33C) NMR data for 3-Propylphenol.

'H NMR Spectroscopic Data

The *H NMR spectrum of 3-Propylphenol exhibits distinct signals corresponding to the
aromatic, benzylic, methylene, and methyl protons. The chemical shifts (d) are reported in parts
per million (ppm) relative to a standard reference.
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. _ . o Coupling Constant
Proton Assignment Chemical Shift (ppm)  Multiplicity

(J) in Hz

Aromatic Protons 6.6-7.2 Multiplet
Phenolic Hydroxyl 45-55 Singlet (broad)
Benzylic Protons (- )

251 Triplet 7.6
CHz2-)
Methylene Protons (-

1.62 Sextet 7.5
CH2-)
Methyl Protons (-CHs)  0.93 Triplet 7.4

3C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the different carbon environments within the 3-
Propylphenol molecule.

Carbon Assignment Chemical Shift (ppm)
C-OH (C1) 154.9

C-H (C5) 129.5

C-propyl (C3) 1415

C-H (C4) 121.3

C-H (C6) 120.3

C-H (C2) 115.9

Benzylic Carbon (-CHz) 38.1

Methylene Carbon (-CH2) 24.8

Methyl Carbon (-CH3) 14.0

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 3-Propylphenol shows

characteristic absorption bands for the hydroxyl, aromatic, and alkyl groups.

Wavenumber (cm™1)

Vibrational Mode

Functional Group

3600-3200 (broad) O-H stretch Phenolic Hydroxyl
3100-3000 C-H stretch Aromatic
2960-2850 C-H stretch Alkyl (propyl group)
1600, 1585, 1470 C=C stretch Aromatic Ring
1465 C-H bend Alkyl (propyl group)
1230 C-O stretch Phenol

880-750 C-H out-of-plane bend Aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of 3-Propylphenol shows a

molecular ion peak and several characteristic fragment ions.[1]

m/z (mass-to-charge ratio)

Proposed Fragment lon

Significance

136 [CaH120]* Molecular lon (M*)[1]

Loss of ethene via McLafferty
108 [M - C2H4]*

rearrangement

Benzylic cleavage, loss of an
107 [M - CzHs]*

ethyl radical[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.
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NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 10-20 mg of 3-Propylphenol in 0.5-0.7 mL of a deuterated solvent
(e.g., chloroform-d, CDClIs).

» Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical
shift calibration.

o Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-
noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-
2 seconds, and a pulse angle of 30-45 degrees.

e 13C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is
typically required compared to *H NMR. Typical parameters include a spectral width of 200-
250 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:
o As 3-Propylphenol is a liquid at room temperature, the neat liquid can be analyzed directly.

e Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates to create a thin film.

Data Acquisition:
e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

e Record a background spectrum of the clean salt plates.
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e Place the sample-loaded plates in the spectrometer's sample holder.

e Acquire the sample spectrum over a typical range of 4000-400 cm~1. Co-add multiple scans
to improve the signal-to-noise ratio.

» The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Sample Introduction and lonization:

 Introduce a dilute solution of 3-Propylphenol in a volatile solvent (e.g., methanol or
dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS)
for separation and purification.

 In the ion source, the sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV) to induce ionization and fragmentation (Electron lonization - EI).

Data Acquisition:

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).

The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

A detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Propylphenol.
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Caption: General workflow for spectroscopic analysis of 3-Propylphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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